molecular formula C12H14O2 B12618736 3-(4-Propoxyphenyl)prop-2-enal CAS No. 918831-19-3

3-(4-Propoxyphenyl)prop-2-enal

Cat. No.: B12618736
CAS No.: 918831-19-3
M. Wt: 190.24 g/mol
InChI Key: NNLBGDDJGRNRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propoxyphenyl)prop-2-enal is an organic compound belonging to the class of cinnamaldehydes It is characterized by the presence of a prop-2-enal group substituted with a 4-propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)prop-2-enal typically involves the reaction of 4-propoxybenzaldehyde with acrolein under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: 3-(4-Propoxyphenyl)prop-2-enoic acid.

    Reduction: 3-(4-Propoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Propoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl ring may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enal:

    3-(4-Methoxyphenyl)prop-2-enal: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness

3-(4-Propoxyphenyl)prop-2-enal is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

CAS No.

918831-19-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-propoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h3-9H,2,10H2,1H3

InChI Key

NNLBGDDJGRNRDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.